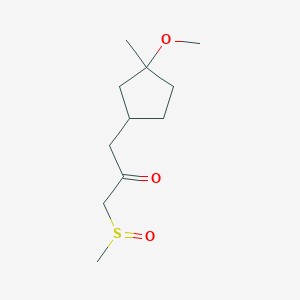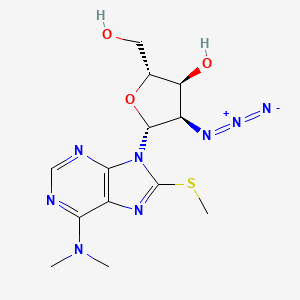
2'-Azido-2'-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by the presence of an azido group at the 2’ position, a deoxy modification, and a methylsulfanyl group at the 8 position of the adenosine base. These modifications impart unique chemical and biological properties to the compound.
准备方法
The synthesis of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable adenosine derivative.
Azidation: The 2’ hydroxyl group of the adenosine derivative is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deoxygenation: The 2’ position is deoxygenated to form the deoxy derivative.
Methylation: The N,N-dimethylation is achieved using methyl iodide (CH3I) and a base such as sodium hydride (NaH).
Thioether Formation: The methylsulfanyl group is introduced at the 8 position using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include organotin hydrides for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. Major products formed from these reactions include amines, substituted derivatives, and oxidized sulfur compounds.
科学研究应用
2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides for studying nucleic acid chemistry.
Biology: The compound is used in biochemical studies to investigate the role of modified nucleosides in biological processes.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
作用机制
The mechanism of action of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine involves its incorporation into nucleic acids. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The compound can also interfere with nucleic acid synthesis and function, leading to potential antiviral and anticancer effects. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar compounds to 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine include:
2’-Azido-2’-deoxyadenosine: Lacks the N,N-dimethyl and methylsulfanyl modifications.
2’-Azido-2’-deoxy-N,N-dimethyladenosine: Lacks the methylsulfanyl modification.
2’-Azido-2’-deoxy-8-(methylsulfanyl)adenosine: Lacks the N,N-dimethyl modification.
The uniqueness of 2’-Azido-2’-deoxy-N,N-dimethyl-8-(methylsulfanyl)adenosine lies in its combination of modifications, which confer distinct chemical and biological properties that are not present in the similar compounds listed above.
属性
CAS 编号 |
64864-81-9 |
|---|---|
分子式 |
C13H18N8O3S |
分子量 |
366.40 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-4-azido-5-[6-(dimethylamino)-8-methylsulfanylpurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O3S/c1-20(2)10-8-11(16-5-15-10)21(13(17-8)25-3)12-7(18-19-14)9(23)6(4-22)24-12/h5-7,9,12,22-23H,4H2,1-3H3/t6-,7-,9-,12-/m1/s1 |
InChI 键 |
MPUCGXNCXUCWNW-GRIPGOBMSA-N |
手性 SMILES |
CN(C)C1=NC=NC2=C1N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])SC |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=C(N2C3C(C(C(O3)CO)O)N=[N+]=[N-])SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


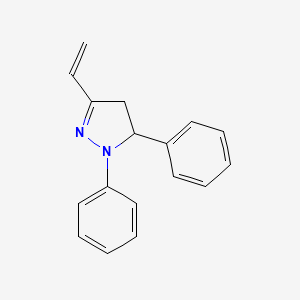
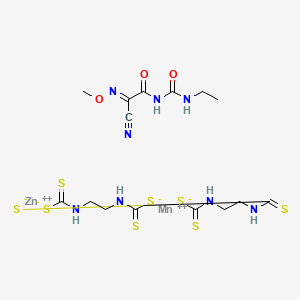
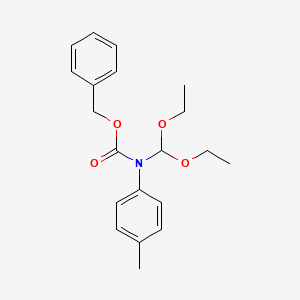

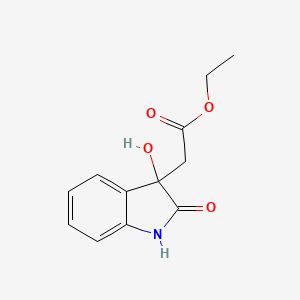

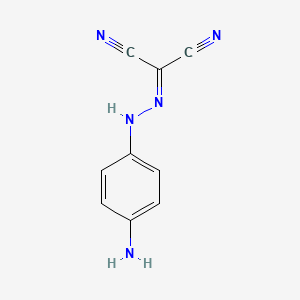
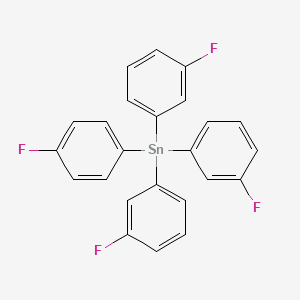
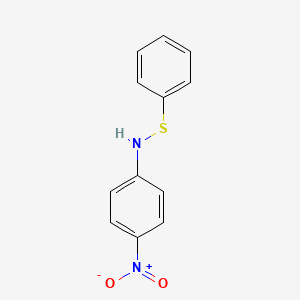
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
